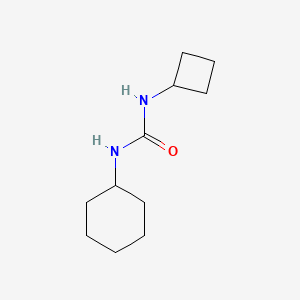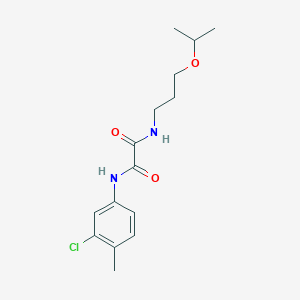![molecular formula C16H17ClN2O3S2 B4683840 1-(4-{4-[(5-chloro-2-thienyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4683840.png)
1-(4-{4-[(5-chloro-2-thienyl)sulfonyl]-1-piperazinyl}phenyl)ethanone
Vue d'ensemble
Description
1-(4-{4-[(5-chloro-2-thienyl)sulfonyl]-1-piperazinyl}phenyl)ethanone, commonly known as CTAP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CTAP is a selective antagonist of the μ-opioid receptor and has been shown to have promising results in the treatment of opioid addiction, pain management, and other related disorders. In
Applications De Recherche Scientifique
CTAP has been extensively studied for its potential applications in various fields. It has been shown to have promising results in the treatment of opioid addiction, pain management, and other related disorders. CTAP has been used in preclinical studies to investigate the role of the μ-opioid receptor in addiction and pain. It has also been used in studies to identify potential targets for drug development.
Mécanisme D'action
CTAP acts as a selective antagonist of the μ-opioid receptor. The μ-opioid receptor is a G protein-coupled receptor that plays a critical role in pain perception, reward, and addiction. CTAP binds to the μ-opioid receptor and prevents the activation of the receptor by endogenous opioids such as endorphins and enkephalins. This results in a decrease in the rewarding effects of opioids and a reduction in pain perception.
Biochemical and Physiological Effects:
CTAP has been shown to have significant effects on the biochemical and physiological processes in the body. It has been shown to reduce the rewarding effects of opioids, decrease pain perception, and reduce the risk of opioid overdose. CTAP has also been shown to have potential applications in the treatment of depression, anxiety, and other related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
CTAP has several advantages for lab experiments. It is relatively easy to synthesize, has a high purity, and has a well-defined mechanism of action. However, CTAP has several limitations as well. It has a short half-life and is rapidly metabolized in the body, which makes it difficult to study in vivo. Additionally, CTAP has a low solubility in water, which limits its use in certain experiments.
Orientations Futures
There are several future directions for the study of CTAP. One potential direction is the development of more potent and selective CTAP analogs that can be used in the treatment of opioid addiction, pain management, and other related disorders. Another potential direction is the investigation of the role of the μ-opioid receptor in other physiological processes, such as stress and anxiety. Additionally, the use of CTAP in combination with other drugs may have synergistic effects and could lead to new treatment options for various disorders.
Propriétés
IUPAC Name |
1-[4-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S2/c1-12(20)13-2-4-14(5-3-13)18-8-10-19(11-9-18)24(21,22)16-7-6-15(17)23-16/h2-7H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDURFRDSNYWFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-cyclohexyl-1-piperazinyl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B4683763.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-isopropylphenyl)acetamide](/img/structure/B4683764.png)
![5-{3-[(4-methylbenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4683767.png)
![3,3'-[dithiobis(methylene)]bis(5-methyl-1H-pyrazole-4-carbohydrazide)](/img/structure/B4683772.png)
![1-[4-(2-methylphenoxy)butyl]-1H-benzimidazole](/img/structure/B4683781.png)
![N-(4-chlorophenyl)-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide](/img/structure/B4683788.png)
![1-[(4-chlorobenzyl)sulfonyl]-4-ethylpiperazine](/img/structure/B4683792.png)

![N-{4-[(2-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}hydrazino)sulfonyl]phenyl}acetamide](/img/structure/B4683804.png)


![2-{1-[(4-ethyl-1-piperazinyl)acetyl]-3-oxo-2-piperazinyl}-N-(4-methylphenyl)acetamide](/img/structure/B4683830.png)
![N-(4-fluorobenzyl)-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4683845.png)
![4-{[(4-propylphenyl)sulfonyl]amino}benzamide](/img/structure/B4683850.png)